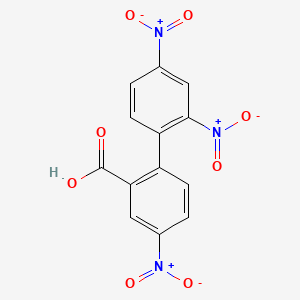
(1,1'-Biphenyl)-2-carboxylic acid, 2',4,4'-trinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1’-Biphenyl)-2-carboxylic acid, 2’,4,4’-trinitro- is a complex organic compound characterized by a biphenyl structure with carboxylic acid and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-2-carboxylic acid, 2’,4,4’-trinitro- typically involves nitration reactions. The process begins with the nitration of biphenyl to introduce nitro groups at specific positions. This is followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often require strong acids like sulfuric acid and nitric acid, and the process is carried out under controlled temperatures to ensure the correct substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar nitration and carboxylation steps but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1,1’-Biphenyl)-2-carboxylic acid, 2’,4,4’-trinitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups influence the reactivity of the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Formation of dinitro derivatives or further oxidation to carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1,1’-Biphenyl)-2-carboxylic acid, 2’,4,4’-trinitro- is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of nitroaromatic compounds on biological systems
Medicine
While not directly used as a drug, the derivatives of (1,1’-Biphenyl)-2-carboxylic acid, 2’,4,4’-trinitro- may have pharmacological properties that are being explored for therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (1,1’-Biphenyl)-2-carboxylic acid, 2’,4,4’-trinitro- involves its interaction with molecular targets through its nitro and carboxylic acid groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and redox reactions, influencing the compound’s reactivity and biological activity. The pathways involved may include oxidative stress responses and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-2-carboxylic acid: Lacks the nitro groups, making it less reactive in certain chemical reactions.
2,4,4’-Trinitrobiphenyl: Lacks the carboxylic acid group, affecting its solubility and reactivity.
1,1’-Biphenyl-4-carboxylic acid, 2’,4,4’-trinitro-: Similar structure but with different substitution pattern, leading to different chemical properties.
Uniqueness
(1,1’-Biphenyl)-2-carboxylic acid, 2’,4,4’-trinitro- is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
63636-76-0 |
|---|---|
Molecular Formula |
C13H7N3O8 |
Molecular Weight |
333.21 g/mol |
IUPAC Name |
2-(2,4-dinitrophenyl)-5-nitrobenzoic acid |
InChI |
InChI=1S/C13H7N3O8/c17-13(18)11-5-7(14(19)20)1-3-9(11)10-4-2-8(15(21)22)6-12(10)16(23)24/h1-6H,(H,17,18) |
InChI Key |
CXLUUVAWZDNHRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylidenebicyclo[4.2.2]deca-7,9-diene](/img/structure/B14492093.png)
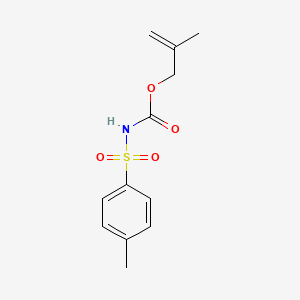
![1,1,1-Trimethoxy-2-[(trifluoromethyl)sulfanyl]ethane](/img/structure/B14492101.png)
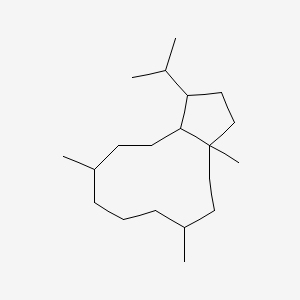
![2H-benzo[e]benzotriazole;2,4,6-trinitrophenol](/img/structure/B14492108.png)
![N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide](/img/structure/B14492114.png)
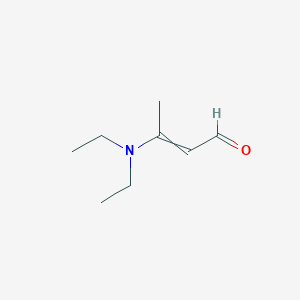
![3,5-Di-tert-butyl-4-imino[1,1'-biphenyl]-1(4H)-ol](/img/structure/B14492123.png)
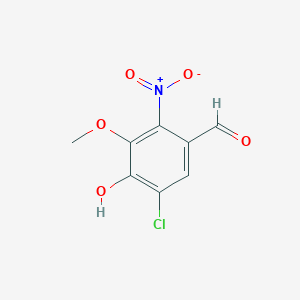
![4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14492144.png)
![Ethanol, 2,2'-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis-](/img/structure/B14492152.png)
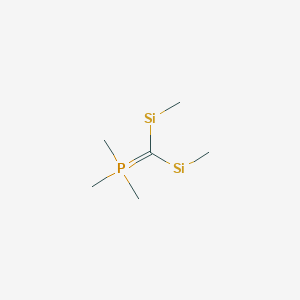
![Methyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate](/img/structure/B14492156.png)

